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Bis(tricyclohexylphosphine)nickel(I

I) chloride

Cat. No.: B1353609 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of

bis(tricyclohexylphosphine)nickel(II) dichloride, NiCl₂(PCy₃)₂, in the synthesis of pharmaceutical

intermediates and active pharmaceutical ingredients (APIs). This air-stable and cost-effective

nickel precatalyst has emerged as a powerful tool for forging carbon-carbon (C-C) and carbon-

nitrogen (C-N) bonds, which are critical transformations in medicinal chemistry. The protocols

detailed herein focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions,

offering robust methodologies for the construction of complex molecular architectures.

Introduction to NiCl₂(PCy₃)₂ in Pharmaceutical
Synthesis
Cross-coupling reactions catalyzed by transition metals are fundamental to modern drug

discovery and development. While palladium catalysts have historically dominated the field,

nickel catalysis has gained significant traction due to nickel's lower cost and unique reactivity.

NiCl₂(PCy₃)₂ is a particularly attractive precatalyst because it is commercially available, easy to

handle, and demonstrates high efficacy in coupling a wide range of substrates, including

challenging heterocyclic compounds often found in pharmaceuticals.[1][2] Its application in

greener solvents further enhances its appeal for sustainable pharmaceutical manufacturing.[3]
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Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. NiCl₂(PCy₃)₂ is highly

effective in catalyzing the coupling of aryl and heteroaryl halides or pseudohalides with boronic

acids or their derivatives. This reaction is instrumental in the synthesis of biaryl and hetero-

biaryl scaffolds, which are prevalent in a vast number of APIs.

A notable example is the synthesis of 5-(furan-3-yl)pyrimidine, a key intermediate for various

pharmaceutical candidates.[1][2] The use of NiCl₂(PCy₃)₂ allows for a scalable and efficient

synthesis of this building block.[2]

Buchwald-Hartwig Amination
The formation of C-N bonds is another critical transformation in the synthesis of nitrogen-

containing pharmaceuticals. While palladium-catalyzed Buchwald-Hartwig amination is well-

established, nickel catalysis offers a viable and economic alternative.[4] NiCl₂(PCy₃)₂ can be

employed for the coupling of aryl chlorides and sulfamates with a variety of amines.[5][6] This

methodology provides access to a diverse array of arylamines, which are key components of

many drug molecules.

Data Presentation: Suzuki-Miyaura Coupling of
Heterocycles
The following table summarizes the performance of NiCl₂(PCy₃)₂ in the Suzuki-Miyaura cross-

coupling of various heterocyclic substrates with arylboronic acids, highlighting the catalyst's

broad applicability and efficiency.
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Experimental Protocols
Protocol 1: Scalable Synthesis of 5-(Furan-3-
yl)pyrimidine via Suzuki-Miyaura Coupling
This protocol is adapted from a procedure published in Organic Syntheses and demonstrates a

robust and scalable method for the preparation of a key pharmaceutical intermediate.[1][2]

Reaction Scheme:

Materials:

5-Bromopyrimidine (10.0 g, 63.0 mmol, 1.0 equiv)

3-Furanylboronic acid (17.6 g, 158 mmol, 2.5 equiv)
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Bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂) (0.220 g, 0.315 mmol, 0.500

mol%)

Potassium phosphate, tribasic (K₃PO₄) (60.0 g, 283 mmol, 4.5 equiv)

tert-Amyl alcohol (210 mL)

Ethyl acetate

Hexanes

Water

Procedure:

To a 1000-mL round-bottomed flask, add K₃PO₄ (60.0 g). Flame-dry the flask under vacuum

and cool to room temperature under a nitrogen atmosphere.

To the flask, add 5-bromopyrimidine (10.0 g), 3-furanylboronic acid (17.6 g), and

NiCl₂(PCy₃)₂ (0.220 g).

Equip the flask with a reflux condenser, evacuate, and backfill with nitrogen (repeat three

times).

Add tert-amyl alcohol (210 mL) via cannula.

Stir the resulting mixture at room temperature for 1 hour.

Heat the reaction mixture to 120 °C in a pre-heated oil bath and stir for 1 hour.

Cool the reaction to room temperature and quench with water (200 mL).

Extract the aqueous layer with ethyl acetate (3 x 200 mL).

Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate,

and concentrate under reduced pressure.
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Dissolve the crude solid in hot hexanes (200 mL) and allow it to recrystallize at -20 °C for 12

hours.

Collect the crystals by filtration, wash with ice-cold hexanes, and dry under vacuum to afford

5-(furan-3-yl)pyrimidine as a light tan crystalline solid (typically >80% yield).[1][2]

Protocol 2: General Procedure for Buchwald-Hartwig
Amination of Aryl Chlorides
This protocol provides a general methodology for the nickel-catalyzed amination of aryl

chlorides. Note that optimization of reaction conditions (e.g., ligand, base, solvent,

temperature) may be necessary for specific substrates. While the original detailed protocols

often use NiCl₂(DME) as a precatalyst, NiCl₂(PCy₃)₂ can be a suitable alternative, potentially

requiring adjustments to the reaction conditions.[6][7]

Reaction Scheme:

Materials:

Aryl chloride (1.0 mmol, 1.0 equiv)

Amine (1.2-1.8 mmol, 1.2-1.8 equiv)

NiCl₂(PCy₃)₂ (0.01-0.05 mmol, 1-5 mol%)

An appropriate N-heterocyclic carbene (NHC) ligand precursor (e.g., SIPr·HCl) or another

suitable phosphine ligand (2-10 mol%)

Sodium tert-butoxide (NaOtBu) (1.4-2.5 mmol, 1.4-2.5 equiv)

Anhydrous, degassed solvent (e.g., 2-methyltetrahydrofuran, dioxane, or toluene)

Procedure:

In a glovebox or under an inert atmosphere, add the aryl chloride, amine, NiCl₂(PCy₃)₂,

ligand, and NaOtBu to an oven-dried reaction vessel equipped with a magnetic stir bar.

Add the anhydrous, degassed solvent via syringe.
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Seal the reaction vessel and heat to the desired temperature (typically 80-120 °C) with

vigorous stirring.

Monitor the reaction progress by TLC or GC-MS.

Upon completion, cool the reaction to room temperature.

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl

acetate or dichloromethane).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography.

Mandatory Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
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Caption: Catalytic cycle for the NiCl₂(PCy₃)₂-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling
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Caption: General experimental workflow for a NiCl₂(PCy₃)₂-catalyzed Suzuki-Miyaura coupling.

Experimental Workflow for Buchwald-Hartwig Amination
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Caption: General experimental workflow for a NiCl₂(PCy₃)₂-catalyzed Buchwald-Hartwig

amination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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